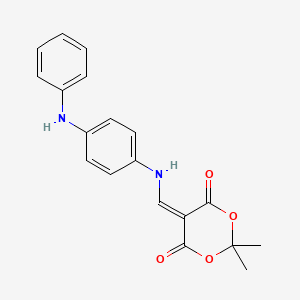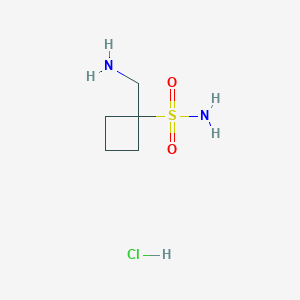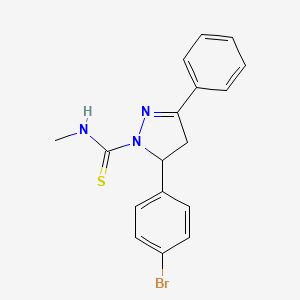
5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential pharmacological properties, including antimicrobial and antidepressant activities. These compounds are characterized by a 4,5-dihydro-1H-pyrazole core structure and are often modified at various positions to enhance their biological efficacy and to explore their chemical properties .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the cyclization of chalcones with thiosemicarbazide. For instance, the synthesis of 5-(2-hydroxyphenyl)-3-methyl-4,5-dihydropyrazole-1-carbothioamide derivatives was achieved by acylation of the cyclized product . Another method includes the solvent-free cyclization of aryl 2-propen-1-ones catalyzed by SiO2:H3PO4 under microwave irradiation, yielding 1-thiocarbomyl pyrazolines with high efficiency . These synthetic routes are crucial for creating a variety of pyrazole derivatives with potential biological activities.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single-crystal X-ray diffraction analysis. For example, a related pyrazoline derivative displayed an envelope conformation with intermolecular hydrogen bonding contributing to the crystal packing . Hirshfeld surface analysis further reveals the nature of intermolecular contacts, which is essential for understanding the compound's interactions and stability .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including cyclization, acylation, and multicomponent transformations. These reactions are influenced by the substituents on the pyrazole ring and the reaction conditions. For instance, the electrochemically induced multicomponent transformation involving isoxazolone and kojic acid led to the synthesis of a compound with potential biomedical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized by their analytical and spectral data, including IR, NMR, and mass spectrometry. These properties are influenced by the substituents on the pyrazole ring, as seen in the spectral correlations of some 3-phenyl-5-(substituted phenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamides . The electronic effects of substituents can affect the chemical shifts and absorption frequencies, providing insights into the compound's reactivity and interactions .
Aplicaciones Científicas De Investigación
Synthesis and Spectral Correlation
- Synthesis and Characterization : This compound has been synthesized using a solvent-free SiO2:H3PO4 catalyzed cyclization of chalcones with thiosemicarbazide under microwave irradiation, achieving yields over 85%. The pyrazole-1-carbothioamides were characterized by analytical, physical, and spectral data (Thirunarayanan & Sekar, 2014).
Biological Activities
Monoamine Oxidase Inhibition : Some derivatives of this compound have shown in vitro monoamine oxidase (MAO) A and B inhibitory activity. Specific derivatives have been found to inhibit MAO-A enzyme with a high selectivity index (Koç et al., 2014).
Antidepressant Activity : Certain derivatives have been evaluated for antidepressant and neurotoxicity screening. One specific derivative showed significant reduction in immobility time in force swimming and tail suspension tests, indicating potential as an antidepressant medication (Mathew, Suresh, & Anbazhagan, 2014).
Antibacterial Activities : Some novel derivatives have displayed bactericidal activities against bacterial strains like E. coli and P. vulgaris. This indicates potential use in treating bacterial infections (Xin-hua, Shifan, & Baoan, 2007).
Antimicrobial Evaluation : New derivatives have been synthesized and shown promising antibacterial activities, suggesting their application in developing new antimicrobial agents (Pitucha et al., 2010).
Anticonvulsant Activity : Studies have shown that certain derivatives have anticonvulsant activity, offering potential therapeutic applications in seizure management (Beyhan et al., 2017).
Structural Analysis and Molecular Studies
Crystal Structure Studies : The compound has been subjected to single crystal X-ray diffraction studies, revealing details about its molecular structure and intermolecular interactions, important for understanding its chemical behavior and potential applications (Kumara et al., 2017).
Molecular Spectroscopic Assembly : Theoretical studies like density functional theory (DFT) have been used to optimize the molecule's structure and predict its properties. Such studies contribute to a better understanding of the molecule's behavior and potential applications in various fields (Sivakumar et al., 2020).
Fluorescent Assessment : Some derivatives have been characterized for their fluorescence properties, which can be useful in the development of fluorescent probes and sensors (Ibrahim et al., 2016).
Safety And Hazards
This would include information about the compound’s toxicity, flammability, and other hazards. It would also include information about safe handling and disposal procedures.
Direcciones Futuras
This would involve a discussion of potential future research directions, such as new reactions that could be explored, potential applications of the compound, or ways to improve its synthesis.
Propiedades
IUPAC Name |
3-(4-bromophenyl)-N-methyl-5-phenyl-3,4-dihydropyrazole-2-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3S/c1-19-17(22)21-16(13-7-9-14(18)10-8-13)11-15(20-21)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYYRRQDMDNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1C(CC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-N-methyl-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

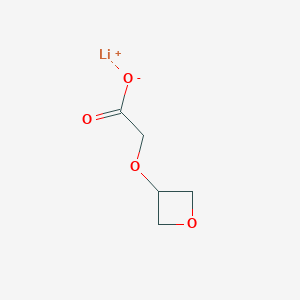
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2505705.png)
![3-(4-Phenylphenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B2505708.png)
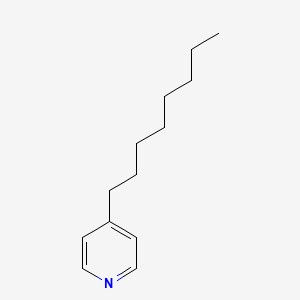
![7-Fluoro-2-methyl-3-{[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2505711.png)
![1-(3-Phenylpropyl)-3-[(4-thiomorpholin-4-yloxan-4-yl)methyl]urea](/img/structure/B2505713.png)
![Benzyl 2-[4-(7-butyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2505714.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2505715.png)
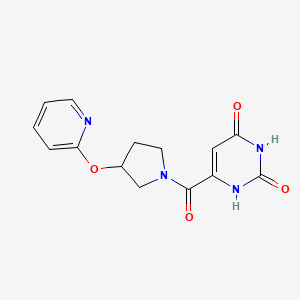
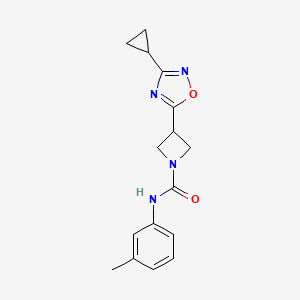
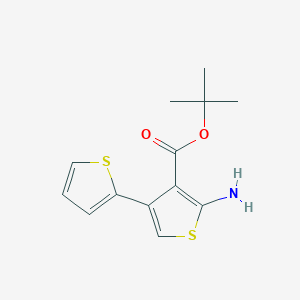
![2-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2505722.png)
